1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid
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Overview
Description
“1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid” is a chemical compound with the CAS Number: 2055839-78-4 . It has a molecular weight of 254.21 . The compound is typically stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The IUPAC Name of the compound is "1-(2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one 2,2,2-trifluoroacetate" . The Smiles notation is "CC(=O)N1CC2(CNC2)C1.O=C(O)C(F)(F)F" .Physical and Chemical Properties Analysis
The compound is an oil and is stored at 4°C .Scientific Research Applications
Environmental Science and Treatment Methods
Physicochemical Properties and Environmental Impact
Research has explored the physicochemical properties, environmental levels, and treatment methods for perfluoroalkyl acids (PFAs), including trifluoroacetic acid. Trifluoroacetic acid is noted for its significant natural and anthropogenic sources, with filtration and sorption technologies highlighted as promising removal methods for PFAs in aqueous waste streams (Rayne & Forest, 2009).
Microbial Degradation of Polyfluoroalkyl Chemicals
Another study reviews the environmental biodegradability of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl carboxylic and sulfonic acids, highlighting the critical role of microbial processes in mitigating the environmental impact of these compounds (Liu & Avendaño, 2013).
Chemistry and Synthesis
- Synthesis and Application in Organic Chemistry: Trifluoromethanesulfonic acid, closely related to trifluoroacetic acid, is extensively used in organic synthesis. Its high protonating power and low nucleophilicity allow for the generation of cationic species from organic molecules, making it a valuable reagent for various synthetic applications, including electrophilic aromatic substitution reactions, formation of carbon-heteroatom bonds, and syntheses of cyclic structures (Kazakova & Vasilyev, 2017).
Medical Diagnostics and Treatment
- Application in Medical Diagnostics: BODIPY compounds, which can be synthesized using trifluoroacetic acid derivatives, have gained attention for their application in medical diagnostics and as functional materials for improving the therapeutic effect of drug carriers. Their high fluorescence intensity and low toxicity make them suitable for bioimaging and labeling biomolecules, highlighting their potential in developing multifunctional drug carriers (Marfin et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c1-6(10)9-4-7(5-9)2-8-3-7;3-2(4,5)1(6)7/h8H,2-5H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTWNBGBNUDFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055839-78-4 |
Source
|
Record name | 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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